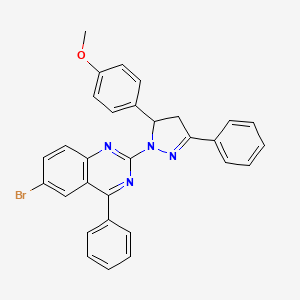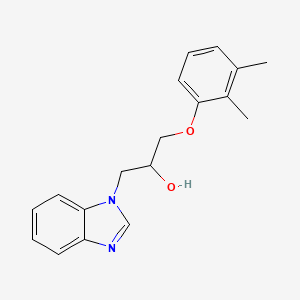
1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a benzimidazole ring linked to a propanol chain, which is further connected to a dimethylphenoxy group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide to introduce the propanol chain.
Etherification: The final step involves the etherification of the propanol chain with 2,3-dimethylphenol under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and therapeutic efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. As an anti-inflammatory agent, it may modulate the activity of enzymes and signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol can be compared with other benzimidazole derivatives, such as:
1-(1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the dimethyl groups on the phenoxy ring, which may affect its biological activity and chemical properties.
1-(1H-benzimidazol-1-yl)-2-(2,3-dimethylphenoxy)ethanol: Has a shorter alkyl chain, which may influence its solubility and reactivity.
1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: Contains a methyl group at a different position on the phenoxy ring, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-5-9-18(14(13)2)22-11-15(21)10-20-12-19-16-7-3-4-8-17(16)20/h3-9,12,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGCMTSBFZJLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2C=NC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)
![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)
![1-[4-(benzenesulfonyl)piperidin-1-yl]-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2485666.png)
![2-[4-(benzenesulfonyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)
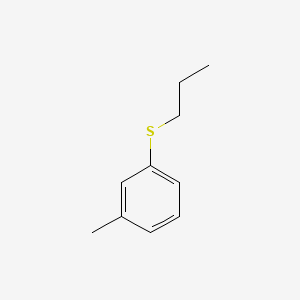
![N-(2,3-dimethylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2485669.png)
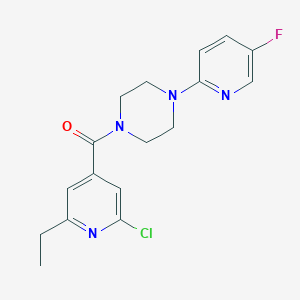
![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2485672.png)
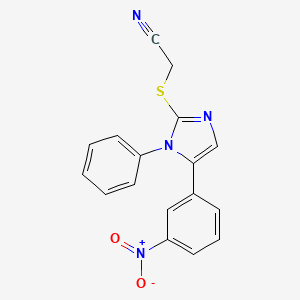
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)
![N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B2485679.png)
![3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)
